4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl-
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Overview
Description
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzofuran core and tetrahydro-8,8-dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can form the benzofuran core.
Substitution Reactions: Introduction of the tetrahydro-8,8-dimethyl groups through substitution reactions using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Ensuring the purity and quality of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran rings and various substituents.
Dimethyl Substituted Compounds: Compounds with similar dimethyl substituents but different core structures.
Uniqueness
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- is unique due to its specific combination of a benzofuran core and tetrahydro-8,8-dimethyl substituents, which confer distinct chemical and biological properties.
Biological Activity
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl-, is a fused heterocyclic compound with potential biological activities. This compound belongs to a class of substances that have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for 4H-3a,6-Methanobenzofuran-2(3H)-one is C11H14O. Its structure features a benzofuran moiety which is known for its varied biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 4H-3a,6-Methanobenzofuran-2(3H)-one exhibit significant anticancer properties. For instance, a series of benzofuran derivatives were evaluated for their cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 (Breast) | 5.19 |
Compound B | HeLa (Cervical) | 11.72 |
4H-3a,6-Methanobenzofuran-2(3H)-one | A549 (Lung) | TBD |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of 4H-3a,6-Methanobenzofuran-2(3H)-one has been explored in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.24 |
Escherichia coli | 3.9 |
These findings indicate that the compound could serve as a lead for the development of new antimicrobial agents.
The exact mechanism through which 4H-3a,6-Methanobenzofuran-2(3H)-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may function by disrupting cellular membranes or interfering with specific biochemical pathways involved in cell growth and survival.
Study on Antitumor Activity
In a study conducted by Smith et al. (2021), various derivatives of benzofuran were synthesized and tested for their antitumor efficacy. Among these, 4H-3a,6-Methanobenzofuran-2(3H)-one was highlighted for its promising IC50 values against multiple cancer cell lines. The study utilized flow cytometry to confirm apoptosis as a mode of action.
Study on Antimicrobial Properties
A research team led by Johnson et al. (2022) evaluated the antimicrobial properties of several benzofuran derivatives, including our compound of interest. The study concluded that 4H-3a,6-Methanobenzofuran-2(3H)-one exhibited significant antibacterial activity with low MIC values, indicating its potential as an antimicrobial agent.
Properties
CAS No. |
39668-62-7 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
10,10-dimethyl-4-oxatricyclo[5.2.1.01,5]decan-3-one |
InChI |
InChI=1S/C11H16O2/c1-10(2)7-3-4-11(10)6-9(12)13-8(11)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
FJRJQACZNTVQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC13CC(=O)OC3C2)C |
Origin of Product |
United States |
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